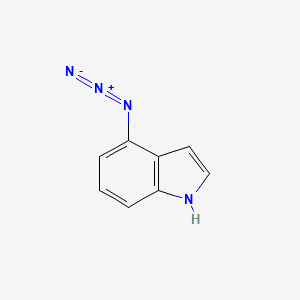

4-Azido-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

81524-73-4 |

|---|---|

Molecular Formula |

C8H6N4 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

4-azido-1H-indole |

InChI |

InChI=1S/C8H6N4/c9-12-11-8-3-1-2-7-6(8)4-5-10-7/h1-5,10H |

InChI Key |

LFNWVTVYMCDRFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 4-Azido-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of 4-Azido-1H-indole, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document provides detailed experimental protocols, comprehensive characterization data, and visual representations of the synthetic pathways and workflows.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-aminoindole (B1269813), from 2-methyl-3-nitroaniline (B147196). The subsequent step is the conversion of 4-aminoindole to the target molecule, this compound, via a diazotization reaction followed by azidation.

Synthesis of 4-Aminoindole

A reliable method for the gram-scale synthesis of 4-aminoindole has been reported, starting from 2-methyl-3-nitroaniline[1]. The process involves an acetyl protection of the amine, a cyclization to form the indole (B1671886) ring, and a final reduction of the nitro group.

Experimental Protocol:

Step 1: Acetyl Protection of 2-Methyl-3-nitroaniline In a suitable reaction vessel, 2-methyl-3-nitroaniline (1000 g, 6.57 mol) is dissolved in acetonitrile (B52724) (2500 mL). Acetic anhydride (B1165640) (807 g, 7.90 mol) is added under mechanical stirring. The reaction mixture is heated to 90 °C and maintained for 2 hours. After completion (monitored by HPLC), the mixture is cooled to room temperature and poured into ice water, leading to the precipitation of a large amount of solid. The solid is collected by suction filtration, washed with cold water, and dried to yield N-(2-methyl-3-nitrophenyl)acetamide.

-

Yield: 1240 g (97%)

Step 2: Cyclization to 4-Nitroindoline (B1317209) N-(2-methyl-3-nitrophenyl)acetamide is reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in the presence of an appropriate base such as pyrrolidine, under reflux conditions in DMF. This facilitates the formation of the 4-nitroindoline ring system[1].

Step 3: Reduction to 4-Aminoindole 4-nitroindoline (100 g, 0.62 mol) is placed in a 1 L reaction flask with ethanol (B145695) (400 mL) and water (100 mL). Reduced iron powder (130 g, 2.32 mol) is added under stirring at room temperature. The mixture is heated to reflux, and a few drops of concentrated hydrochloric acid (3-4 mL) are added. The reaction is stirred at reflux for 2 hours. After completion (monitored by TLC), the mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure to obtain the crude product. The crude product is recrystallized from a toluene/petroleum ether mixed solution to afford 4-aminoindole as a purple solid[1].

-

Yield: 75 g (92%)

Synthesis of this compound from 4-Aminoindole

The conversion of 4-aminoindole to this compound is achieved via a standard diazotization of the primary aromatic amine, followed by treatment with an azide (B81097) salt. This reaction is analogous to the synthesis of other aryl azides from anilines[2][3].

Experimental Protocol:

Step 1: Diazotization of 4-Aminoindole 4-Aminoindole is dissolved in a cooled acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) at 0-5 °C. A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt in situ.

Step 2: Azidation To the freshly prepared diazonium salt solution, a solution of sodium azide in water is added portion-wise, still maintaining the temperature between 0-5 °C. The reaction mixture is stirred for a short period, during which the azide product may precipitate.

Step 3: Work-up and Purification The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄ | [4] |

| Molecular Weight | 158.16 g/mol | [4] |

| Appearance | Predicted to be a solid | |

| Melting Point | Not reported in the searched literature |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts based on the analysis of indole and related substituted derivatives. Experimental verification is required.

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ~8.2 | br s | N-H | ||

| ~7.3 | t | H-6 | ||

| ~7.2 | d | H-7 | ||

| ~7.1 | t | H-2 | ||

| ~6.8 | d | H-5 | ||

| ~6.6 | t | H-3 |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| ~138 | C-7a | |

| ~135 | C-4 | |

| ~128 | C-3a | |

| ~125 | C-2 | |

| ~122 | C-6 | |

| ~118 | C-5 | |

| ~112 | C-7 | |

| ~101 | C-3 |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the azido (B1232118) and indole functional groups. A strong, sharp absorption band for the asymmetric stretching of the azide group is a key diagnostic peak.

| IR Absorption (Expected) | Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium | N-H stretch | |

| ~3100-3000 | Medium | Aromatic C-H stretch | |

| ~2140-2100 | Strong | Azide (N₃) stretch | |

| ~1600-1450 | Medium | C=C ring stretches | |

| ~750-700 | Strong | C-H out-of-plane bend |

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns for aromatic azides, which typically involve the loss of a nitrogen molecule.

| Mass Spectrum (Predicted) | m/z Value | Interpretation |

| 158 | Molecular ion [M]⁺ | |

| 130 | Fragment ion [M - N₂]⁺ | |

| 103 | Fragment ion [M - N₂ - HCN]⁺ |

Experimental Workflow Overview

The overall experimental workflow for the synthesis and characterization of this compound is summarized in the following diagram.

Disclaimer: The provided experimental protocols are based on established chemical literature for analogous transformations. Researchers should exercise appropriate caution and optimize conditions as necessary. The spectroscopic data presented are predicted values and require experimental validation.

References

4-Azido-1H-indole CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Azido-1H-indole, a heterocyclic compound of interest in chemical biology and drug discovery. Due to its azido (B1232118) functional group, this molecule is a valuable tool for bioorthogonal chemistry, enabling the selective modification of biomolecules through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". This guide covers its chemical identity, predicted physicochemical properties, a detailed synthetic protocol, and a representative experimental workflow for its application in bioconjugation.

Chemical Identity and Molecular Structure

This compound is an aromatic heterocyclic compound featuring an indole (B1671886) scaffold substituted with an azide (B81097) group at the 4-position of the benzene (B151609) ring.

-

CAS Number: 81524-73-4[1]

-

Molecular Formula: C₈H₆N₄[1]

-

Molecular Weight: 158.16 g/mol [1]

-

SMILES: C1=CC2=C(C=CN2)C(=C1)N=[N+]=[N-]

-

InChI Key: AOGMRHJPLFEWKL-UHFFFAOYSA-N

Molecular Structure:

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes predicted and expected values based on the analysis of similar compounds.

| Property | Predicted/Expected Value |

| Physical State | Expected to be a solid at room temperature. |

| Melting Point | Data not available. Azido-substituted aromatic compounds can be thermally sensitive. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| ¹H NMR | Predicted chemical shifts (ppm) in a non-polar solvent would show characteristic signals for the indole ring protons, with shifts influenced by the electron-withdrawing nature of the azide group. |

| ¹³C NMR | Predicted chemical shifts (ppm) would display eight distinct signals corresponding to the carbon atoms of the indole ring. |

| IR Spectroscopy (cm⁻¹) | Expected to show a strong, characteristic absorption band for the azide (N₃) asymmetric stretch around 2100-2150 cm⁻¹. Other bands would include N-H stretching for the indole amine (~3400 cm⁻¹) and C-H and C=C stretching for the aromatic system. |

| Mass Spectrometry | Expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (158.16 g/mol ). Fragmentation may involve the loss of N₂ (28.01 Da) from the azide group. |

Experimental Protocols

Step 1: Synthesis of 4-Amino-1H-indole (Reduction of 4-Nitro-1H-indole)

This procedure is adapted from standard methods for the reduction of aromatic nitro groups. A common method involves catalytic hydrogenation.

Materials and Reagents:

-

10% Palladium on carbon (Pd/C)

-

Ethanol (B145695) (EtOH) or Ethyl Acetate (B1210297) (EtOAc)

-

Hydrogen gas (H₂) supply

-

Celite®

Procedure:

-

In a flask suitable for hydrogenation, dissolve 4-nitroindole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a hydrogenation apparatus can be used) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully purge the vessel with nitrogen gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield crude 4-amino-1H-indole, which can be purified by column chromatography or recrystallization if necessary.

Step 2: Synthesis of this compound (Diazotization of 4-Amino-1H-indole)

This protocol is based on the general procedure for converting aromatic amines to aryl azides via a diazonium salt intermediate.

Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a blast shield. Avoid heat, friction, and shock.

Materials and Reagents:

-

4-Amino-1H-indole

-

Glacial Acetic Acid

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve 4-amino-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask. Cool the solution to 0-5 °C in an ice-water bath.

-

In a separate flask, prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred solution of 4-amino-1H-indole, maintaining the temperature between 0-5 °C. Stir the mixture for 30-60 minutes at this temperature to form the diazonium salt.

-

In another flask, dissolve sodium azide (NaN₃, ~1.2 eq) in deionized water and cool the solution in an ice bath.

-

Slowly add the sodium azide solution to the diazonium salt solution. Vigorous nitrogen gas evolution will be observed. Continue stirring at 0-5 °C for another 1-2 hours.

-

After the reaction is complete (monitored by TLC), carefully quench the reaction by adding it to a beaker of ice water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature to obtain crude this compound.

-

The crude product should be purified by flash column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., hexane/ethyl acetate).

Application Workflow: Bioorthogonal Protein Labeling

This compound can be used as a chemical probe in bioorthogonal chemistry. A common application is the labeling of proteins that have been metabolically or genetically engineered to contain a terminal alkyne. The following workflow illustrates a typical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for protein labeling.

Caption: Workflow for protein labeling using CuAAC with this compound.

This workflow outlines the key steps in a typical bioconjugation experiment. An alkyne-modified protein is incubated with this compound in the presence of a copper(I) catalyst, which is generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. A ligand such as THPTA is often included to stabilize the copper(I) and improve reaction efficiency. The resulting covalently labeled protein is then purified and can be used for various downstream applications, such as fluorescent imaging or affinity purification, depending on the nature of the probe.

References

Spectroscopic and Synthetic Profile of 4-Azido-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 4-Azido-1H-indole. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document combines established knowledge of related compounds and general spectroscopic principles to offer a predictive but scientifically grounded resource.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The introduction of an azide (B81097) group at the C4 position is expected to influence the chemical shifts of the aromatic protons compared to the parent indole. The electron-withdrawing nature of the azide group would likely lead to a downfield shift of the neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 8.1 - 8.3 | br s | - |

| H2 | 7.2 - 7.4 | t | ~2.5 |

| H3 | 6.5 - 6.7 | t | ~2.0 |

| H5 | 7.1 - 7.3 | t | ~7.8 |

| H6 | 6.9 - 7.1 | d | ~7.5 |

| H7 | 7.4 - 7.6 | d | ~8.0 |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR (Carbon NMR): The carbon spectrum will reflect the electronic environment of each carbon atom. The carbon atom directly attached to the azide group (C4) is expected to show a significant shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 124 - 126 |

| C3 | 101 - 103 |

| C3a | 127 - 129 |

| C4 | 135 - 138 |

| C5 | 118 - 120 |

| C6 | 120 - 122 |

| C7 | 110 - 112 |

| C7a | 135 - 137 |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound will be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3300 | Medium |

| Azide (N₃) Asymmetric Stretch | 2160 - 2120 | Strong, Sharp |

| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |

| C-H Aromatic Stretch | 3100 - 3000 | Medium |

The azide stretch is a highly reliable diagnostic peak. A similar compound, 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide, exhibits a strong azide band at 2132 cm⁻¹[1].

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 158.06 | Molecular Ion |

| [M-N₂]⁺ | 130.05 | Loss of nitrogen gas from the azide group |

Experimental Protocols

A plausible and commonly employed method for the synthesis of aryl azides from the corresponding primary amines is through a diazotization reaction followed by substitution with an azide salt[2].

Synthesis of this compound from 4-Aminoindole

-

Diazotization: 4-Aminoindole is dissolved in a cold, aqueous acidic solution (e.g., HCl or H₂SO₄) at 0-5 °C.

-

A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the stirred solution of 4-aminoindole, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Azide Substitution: A solution of sodium azide (NaN₃) in water is then added slowly to the cold diazonium salt solution.

-

Evolution of nitrogen gas may be observed. The reaction mixture is typically stirred for a period at low temperature and then allowed to warm to room temperature.

-

Work-up and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

General Spectroscopic Characterization Methods

-

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard[3].

-

IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film, in a KBr pellet, or as a solution[3].

-

Mass spectra can be obtained using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI)[3].

Visualizations

Diagram 1: Synthesis and Spectroscopic Analysis Workflow

Caption: Synthetic route to this compound and subsequent spectroscopic characterization.

References

The Versatile Role of 4-Azido-1H-indole in Modern Chemical Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous natural products and pharmaceuticals.[1] The introduction of an azido (B1232118) group onto this framework, specifically at the 4-position, yields 4-Azido-1H-indole, a molecule poised for a multitude of applications in the exploration of complex biological systems. The azide (B81097) moiety serves as a versatile chemical handle, enabling its participation in bioorthogonal reactions and photoaffinity labeling, thus providing researchers with powerful tools for target identification, validation, and drug discovery.[2][3] This technical guide provides an in-depth overview of the potential applications of this compound, complete with experimental methodologies and data interpretation.

Synthesis of this compound

The synthesis of this compound is not yet widely reported in commercial catalogues, but a straightforward synthetic route can be envisioned from commercially available precursors. The key step involves the diazotization of 4-amino-1H-indole.

A plausible synthetic pathway commences with the reduction of 4-nitro-1H-indole to 4-amino-1H-indole. Various synthetic methods for obtaining 4-aminoindoles have been described in the literature, often starting from substituted anilines. Once 4-amino-1H-indole is obtained, it can be converted to the corresponding azide via a diazotization reaction, a standard transformation in organic chemistry.

Experimental Protocol: Synthesis of this compound from 4-Amino-1H-indole

Materials:

-

4-Amino-1H-indole

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium azide (NaN₃)

-

Hydrochloric acid (HCl)

-

Glacial acetic acid

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-amino-1H-indole in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in deionized water and cool to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to stir at 0-5 °C for 1 hour and then let it warm to room temperature over 2 hours.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Note: Azides are potentially explosive and should be handled with appropriate safety precautions.

Applications in Chemical Biology

The chemical versatility of the azido group makes this compound a powerful tool for a range of applications in chemical biology, primarily centered around its ability to participate in bioorthogonal "click" chemistry and to act as a photoaffinity label.

Photoaffinity Labeling for Target Identification

Aryl azides are well-established photoaffinity labels.[4] Upon irradiation with UV light, they form highly reactive nitrene intermediates that can covalently crosslink with nearby molecules, including the binding pocket of a target protein.[3] This property allows for the irreversible capture and subsequent identification of cellular targets of a small molecule.

While direct applications of this compound as a photoaffinity label are not yet extensively documented, the use of a closely related compound, 5-azidoindole-3-acetic acid, to identify auxin-binding proteins in maize provides a strong proof-of-concept.[5][6] In this study, the azidoindole analog of the plant hormone was used to specifically label two peptides of 22 and 24 kilodaltons.[5]

Workflow for Photoaffinity Labeling using an Azidoindole Probe:

Figure 1: General workflow for target identification using an azidoindole-based photoaffinity probe.

Experimental Protocol: General Photoaffinity Labeling

Materials:

-

This compound (or a derivative thereof)

-

Cell culture or tissue lysate

-

UV lamp (e.g., 254 nm or 365 nm)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for click chemistry if the probe is bifunctional)

Procedure:

-

Probe Incubation: Treat cells or lysate with the 4-azidoindole probe at a suitable concentration and for a sufficient duration to allow for binding to its target.

-

UV Crosslinking: Irradiate the sample with UV light to induce covalent crosslinking of the probe to its target. The wavelength and duration of irradiation should be optimized to maximize labeling efficiency while minimizing protein damage.

-

Lysis and Solubilization: Lyse the cells and solubilize the proteins.

-

Target Enrichment and Identification: If the probe contains a reporter tag (e.g., biotin, added via a click reaction to an alkyne-modified azidoindole), the labeled proteins can be enriched using affinity purification. The enriched proteins are then identified by mass spectrometry.

Bioorthogonal Chemistry: The "Click" Reaction

The azide group is a key participant in one of the most prominent "click" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This reaction is highly specific, efficient, and occurs under biocompatible conditions, making it ideal for labeling biomolecules in complex biological environments.[3][8] this compound can be used to introduce an indole moiety onto alkyne-modified biomolecules or, conversely, an alkyne-modified indole can be reacted with azide-tagged biomolecules.

This approach is particularly valuable for:

-

Activity-Based Protein Profiling (ABPP): An alkyne-modified inhibitor containing the 4-azidoindole scaffold could be used to label a specific enzyme class. Subsequent click reaction with an azide-functionalized reporter tag (e.g., a fluorophore or biotin) would allow for visualization or enrichment of the labeled enzymes.

-

Targeted Drug Delivery: this compound could be incorporated into a larger molecule and "clicked" onto a targeting moiety (e.g., an antibody or peptide) that is functionalized with an alkyne.

-

Synthesis of Triazole-Containing Bioactive Molecules: The triazole ring formed during the click reaction is not just a linker but can also contribute to the biological activity of the final molecule.[9]

Workflow for Click Chemistry-Mediated Labeling:

Figure 2: Simplified workflow for a CuAAC "click" reaction involving an azidoindole.

Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO (for dissolving reagents)

Procedure:

-

Prepare stock solutions of all reagents.

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule in a suitable buffer.

-

Add the this compound from a stock solution in DMSO.

-

Add the copper(II) sulfate and the stabilizing ligand.

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

Incubate the reaction at room temperature for 1-4 hours.

-

The labeled biomolecule can then be purified or directly used in downstream applications.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target.[10][11] The indole scaffold is a common feature in many fragment libraries.[12] this compound, with its simple structure and reactive handle, is an excellent candidate for inclusion in such libraries.

A hit from an FBDD screen with this compound would offer a unique advantage: the azido group provides a direct vector for fragment evolution. The initial, weakly binding indole fragment can be elaborated by "clicking" on other small molecules from a library of alkynes, rapidly generating a focused library of more potent compounds.

Logical Flow of Fragment-Based Screening with this compound:

References

- 1. Preparation of MOF-based tryptophan probe and its application in detection of biological products and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity Compounds - Enamine [enamine.net]

- 5. Photoaffinity labeling of indole-3-acetic acid-binding proteins in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photoaffinity labeling of indole-3-acetic acid-binding proteins in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 10. drughunter.com [drughunter.com]

- 11. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]

- 12. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 4-Azido-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 4-Azido-1H-indole. Due to the inherent risks associated with the azide (B81097) functional group, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document synthesizes available safety data for structurally related compounds and general best practices for handling organic azides.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile can be inferred from data on indole (B1671886) derivatives and the known risks of organic azides. The primary hazards are associated with its potential explosiveness and toxicity.

General Hazards:

-

Explosive Potential: Organic azides are energetic compounds that can be sensitive to shock, friction, heat, and light, leading to violent decomposition.[1] The stability of an organic azide is influenced by its carbon-to-nitrogen ratio; a higher nitrogen content generally correlates with increased instability.[1]

-

Toxicity: Azides as a class of compounds possess toxic properties.[1] Based on related indole compounds, this compound may be harmful if swallowed and toxic in contact with skin.[2] It may also cause skin, eye, and respiratory irritation.[3]

-

Environmental Hazards: Some indole derivatives are very toxic to aquatic life.[2]

GHS Classification (Anticipated):

The following table summarizes the likely GHS hazard classifications for this compound based on available data for similar compounds.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[3] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[2] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure and prevent injury.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side shields or goggles are required. A face shield should be worn when there is a risk of splashing or explosion.[4] |

| Skin Protection | A flame-resistant lab coat must be worn. Chemical-resistant gloves (e.g., nitrile) are essential.[4] Always inspect gloves for integrity before use and change them immediately if contaminated. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary.[4] |

Safe Handling and Storage

Strict protocols for handling and storage must be followed to mitigate the risks associated with this compound.

Handling:

-

Work Area: All manipulations should be performed in a well-ventilated chemical fume hood.[3][4]

-

Equipment: Use non-metal spatulas and tools to avoid the formation of highly explosive heavy metal azides.[1]

-

Scale: Work with the smallest quantities of the material possible.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Protect from light.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] Never mix with halogenated solvents (e.g., dichloromethane, chloroform) as this can form extremely unstable di- and tri-azidomethane.[1] Contact with acids can liberate highly toxic and explosive hydrazoic acid.[1]

-

Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[2]

Storage:

-

Container: Store in a tightly closed, properly labeled container.[2][3]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[3] Store in a locked cabinet or an area with restricted access.[2][3]

-

Temperature: Storage at low temperatures (e.g., -18 °C or -20 °C) in the absence of light is recommended for organic azides.[1][6]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

| Emergency Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[2][3] |

| Skin Contact | Immediately wash skin with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[2][3] If skin irritation occurs or if you feel unwell, call a POISON CENTER or doctor.[2][3] |

| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, call a POISON CENTER or doctor.[3] |

| Spill | Evacuate the area. Avoid dust formation.[7] Wear appropriate PPE.[7] For small spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[7] Prevent entry into waterways.[2] |

| Fire | Use a water spray, carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish.[7] Vapors may form explosive mixtures with air on intense heating.[2] Firefighters should wear self-contained breathing apparatus.[2] |

Experimental Workflow and Logic

The following diagrams illustrate the logical relationships in handling this compound safely.

References

Navigating the Chemical Landscape of 4-Azido-1H-indole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Azido-1H-indole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of the parent indole (B1671886) scaffold and the general behavior of organic azides to provide a robust predictive framework. The information herein is intended to guide researchers in the safe and effective handling, storage, and application of this compound in research and drug development settings.

Predicted Solubility Profile

The solubility of this compound is expected to be largely influenced by the physicochemical properties of the indole ring. Indole itself is a hydrophobic aromatic compound with limited aqueous solubility. The introduction of the polar azide (B81097) group at the 4-position is not expected to dramatically increase water solubility but may enhance its solubility in polar organic solvents.

Based on the known solubility of indole, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.[1][2][3] It is crucial to experimentally verify these predictions for specific research applications.

| Solvent Class | Solvent | Predicted Solubility of this compound | Rationale |

| Aqueous | Water (cold) | Sparingly Soluble | The parent indole has low water solubility (0.19 g/100 mL at 20°C)[4]. The polar azide group may slightly increase this, but the molecule remains predominantly hydrophobic. |

| Water (hot) | Soluble | Indole is soluble in hot water[1][3]. This trend is expected to hold for this compound. | |

| Polar Protic | Ethanol | Soluble | Indole is soluble in ethanol[1][2]. The azide group is compatible with this solvent. |

| Methanol (B129727) | Soluble | Similar to ethanol, methanol is a good solvent for indole and related structures. | |

| Propylene (B89431) Glycol | Soluble | Indole is soluble in propylene glycol[1]. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, including indole. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a common solvent for heterocyclic compounds. | |

| Acetonitrile (B52724) | Soluble | Acetonitrile is a moderately polar solvent that is expected to dissolve this compound. | |

| Acetone | Soluble | Acetone is a good solvent for many organic compounds and should dissolve this compound. | |

| Ethyl Acetate | Soluble | Indole is soluble in ethyl acetate[2]. | |

| Nonpolar | Diethyl Ether | Soluble | Indole is soluble in diethyl ether[1]. |

| Chloroform | Soluble | Indole is soluble in chloroform[2]. | |

| Benzene | Soluble | Indole is soluble in benzene[3]. | |

| Petroleum Ether | Soluble | Indole is soluble in petroleum ether[1]. | |

| Glycerin | Insoluble | Indole is insoluble in glycerin[1]. | |

| Mineral Oil | Insoluble | Indole is insoluble in mineral oil[1][3]. |

Stability Considerations and Safe Handling

The stability of this compound is a critical consideration due to the presence of the energetic azide functional group. Organic azides are known to be sensitive to heat, shock, and light, and can decompose, sometimes explosively.[5][6] The indole ring itself is generally stable but can be sensitive to light and strong oxidizing agents.[1][7][8]

Key Stability Factors:

-

Thermal Stability: Organic azides can decompose upon heating. It is crucial to avoid high temperatures during handling and storage.

-

Light Sensitivity: Both the indole ring and the azide group can be light-sensitive.[1][5] Exposure to light, particularly UV light, may lead to degradation. Therefore, the compound should be stored in amber vials or protected from light.

-

pH Stability: The stability of the molecule may be affected by pH. Strong acidic or basic conditions could potentially lead to the degradation of the indole ring or reaction of the azide group.

-

Oxidative Stability: Indole is incompatible with strong oxidizing agents[1]. The presence of the azide group further necessitates the avoidance of oxidizing conditions.

-

Mechanical Shock: Solid organic azides can be sensitive to shock or friction.[6]

Safety and Handling Precautions:

Due to the potential hazards associated with organic azides, the following safety precautions are mandatory when working with this compound:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Avoid Heat and Ignition Sources: Keep the compound away from open flames, hot plates, and other potential ignition sources.

-

Use of Appropriate Tools: Do not use metal spatulas to handle the solid compound, as this can lead to the formation of shock-sensitive metal azides.[5] Use plastic or ceramic spatulas instead.

-

Small Scale: Whenever possible, work with small quantities of the compound.

-

Storage: Store this compound in a cool, dark, and dry place, away from incompatible materials. The container should be tightly sealed and clearly labeled.

A critical parameter for assessing the stability of organic azides is the Carbon to Nitrogen Ratio (C/N) and the "Rule of Six" .[5][9]

-

Carbon to Nitrogen Ratio: The number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C₈H₆N₄), the C/N ratio is 8/4 = 2. Azides with a C/N ratio between 1 and 3 can be synthesized but should be handled with care and stored at low temperatures.[5][9]

-

Rule of Six: This rule suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution to render the compound relatively safe.[5] this compound has 8 carbon atoms for one azide group, which is favorable according to this rule.

Experimental Protocols

The following are general experimental protocols for determining the solubility and stability of this compound. These should be adapted as necessary for specific experimental requirements.

Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method for assessing the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (as listed in the solubility table)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula (non-metallic)

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration.

-

If the solid has not dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL) and vortex again.

-

If the solid dissolves, the compound is "sparingly soluble."

-

If the solid still does not dissolve, the compound is "insoluble."

-

Repeat this procedure for each solvent to be tested.

Protocol for Assessing Stability

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of this compound in a suitable solvent (e.g., acetonitrile or ethanol)

-

pH buffers (e.g., pH 4, 7, and 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

UV lamp

-

Heating block or oven

-

HPLC or LC-MS system for analysis

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Thermal Stability:

-

Aliquot the stock solution into several vials.

-

Incubate the vials at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, take a sample and analyze it by HPLC or LC-MS to determine the remaining concentration of this compound.

-

-

Photostability:

-

Aliquot the stock solution into two sets of vials. Wrap one set in aluminum foil to serve as a dark control.

-

Expose the unwrapped vials to a UV lamp at a specific wavelength (e.g., 254 nm or 365 nm) for a defined period.

-

At various time points, analyze samples from both the exposed and dark control vials by HPLC or LC-MS.

-

-

pH Stability:

-

Add a small aliquot of the stock solution to different pH buffers to achieve a final desired concentration.

-

Incubate the solutions at a constant temperature.

-

At different time points, analyze the samples by HPLC or LC-MS.

-

-

Oxidative Stability:

-

Add a small aliquot of the stock solution to a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the mixture at room temperature.

-

At various time points, quench the reaction (if necessary) and analyze the samples by HPLC or LC-MS.

-

-

Data Analysis: For each condition, plot the concentration of this compound as a function of time to determine the degradation rate.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the assessment of the solubility and stability of a novel compound like this compound.

Caption: A logical workflow for the systematic evaluation of the solubility and stability of this compound.

This guide provides a foundational understanding of the expected properties of this compound. It is imperative that all handling and experimental work with this compound be conducted with the utmost care, adhering to strict safety protocols. The provided experimental outlines should serve as a starting point for developing detailed, application-specific procedures.

References

- 1. Indole | 120-72-9 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

Synthesis of Functionalized Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents. Functionalized indole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neurological effects. This guide provides an in-depth overview of key synthetic methodologies for accessing functionalized indoles, complete with experimental protocols, quantitative data, and graphical representations of workflows and relevant biological pathways.

Classical Indole Synthesis Methods

Several classical named reactions have been the bedrock of indole synthesis for over a century, offering reliable routes to a variety of indole structures.

Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, is a robust and versatile method for constructing the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole.

| Entry | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time | Product | Yield (%) |

| 1 | Phenylhydrazine (B124118), Acetophenone (B1666503) | Polyphosphoric Acid | 100-120 | 20 min | 2-Phenylindole (B188600) | 72-80[2][3] |

| 2 | Phenylhydrazine, Suberone | Not specified | Not specified | Not specified | 2,3-Cycloheptenoindole | Not specified |

| 3 | Phenylhydrazine, Various substituted acetophenones | Sulfuric Acid/Ethanol | Reflux | 2-4 h | 2-Substituted aryl-1H-indoles | Good to excellent |

This two-step protocol involves the formation of acetophenone phenylhydrazone followed by its cyclization.

Step 1: Preparation of Acetophenone Phenylhydrazone

-

In a suitable vessel, warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for one hour.[3]

-

The resulting crude phenylhydrazone can be used directly in the next step or purified by recrystallization from ethanol. The reported yield of the purified product is 87-91%.[3]

Step 2: Fischer Indole Cyclization

-

In a 1-liter beaker, intimately mix the crude acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g).[3]

-

Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.

-

After 3-4 minutes, the mass will become liquid, and white fumes will evolve. Remove the beaker from the oil bath and continue stirring for 5 minutes.[3]

-

To prevent solidification, stir in 200 g of clean sand.

-

Digest the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.[3]

-

Filter the solid, which contains sand and the crude 2-phenylindole.

-

Boil the solid with 600 mL of 95% ethanol, decolorize with Norit (activated carbon), and filter the hot solution.

-

Wash the sand and Norit with 75 mL of hot ethanol.

-

Allow the combined filtrates to cool to room temperature to crystallize the 2-phenylindole.

-

A second crop of crystals can be obtained by concentrating the filtrate. The total yield of 2-phenylindole is 72-80%.[3]

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo-acetophenone with an excess of an aniline (B41778) to form a 2-arylindole.[4] While historically requiring harsh reaction conditions, modern modifications, such as the use of microwave irradiation, have made this method more accessible and environmentally friendly.[4][5]

| Entry | Starting Materials | Conditions | Time | Product | Yield (%) |

| 1 | Aniline, Phenacyl bromide | Microwave (540 W), Solvent-free | 45-60 s | 2-Phenylindole | 52-75[5][6] |

| 2 | Various anilines and phenacyl bromides | Microwave (560 W), Solvent-free | 45-60 s | Various 2-arylindoles | 50-56[7] |

-

In a suitable vessel, mix the desired aniline (2 equivalents) and phenacyl bromide (1 equivalent).

-

Stir the mixture for 3 hours at room temperature.

-

Add a few drops of dimethylformamide to the mixture.

-

Irradiate the mixture in a microwave reactor at 600 W for 1 minute.

-

After cooling, purify the resulting 2-arylindole by column chromatography. This one-pot procedure has been reported to yield 2-arylindoles in the range of 52-75%.[7]

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a condensation reaction between a benzoquinone and a β-aminocrotonic ester to form a 5-hydroxyindole (B134679) derivative.[8][9] This method is particularly valuable for accessing indoles with a hydroxyl group at the 5-position, a common feature in biologically active molecules.

| Entry | Starting Materials | Solvent | Conditions | Product | Yield (%) |

| 1 | 1,4-Benzoquinone, Ethyl β-aminocrotonate | Acetone | Reflux | Ethyl 2-methyl-5-hydroxyindole-3-carboxylate | 46[10] |

| 2 | 1,4-Naphthoquinone (B94277), Ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate | CPME | ZnCl2 (cat.), 20°C, 72h | Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate | 21[11] |

This two-step procedure involves the formation of the enamine followed by the Nenitzescu reaction.

Step 1: Synthesis of Ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate

-

Mix ethyl acetoacetate (B1235776) (2.50 mL, 0.0198 mol) with 2-picolylamine (2.0 mL, 0.0194 mol) in a sealed glass vial.[11]

-

Stir the mixture at room temperature for 48 hours.[11]

-

Dissolve the mixture in 10 mL of ethyl acetate, wash with water (3 x 10 mL), dry over sodium sulfate, and evaporate the solvent under vacuum to yield the enamine (50% isolated yield).[11]

Step 2: Nenitzescu Cyclization

-

Dissolve the enamine (1.032 g, 4.685 mmol) in 25 mL of cyclopentyl methyl ether (CPME).[11]

-

In a separate flask, dissolve ZnCl₂ (0.11 g, 0.81 mmol) and 1,4-naphthoquinone (0.754 g, 4.77 mmol) in 25 mL of CPME.[11]

-

Combine the two solutions. A yellow precipitate will form.

-

Stir the sealed mixture at 20°C for 72 hours, during which it will turn dark orange.[11]

-

Cool the mixture to 4°C for 16 hours to complete precipitation.

-

Isolate the product by filtration to obtain the desired 5-hydroxybenzoindole derivative (21% yield).[11]

Gassman Indole Synthesis

The Gassman indole synthesis is a one-pot reaction that produces substituted indoles from an aniline and a ketone bearing a thioether substituent. The reaction proceeds through N-chlorination of the aniline, followed by addition of the keto-thioether to form a sulfonium (B1226848) salt, a[1][11]-sigmatropic rearrangement, and subsequent cyclization.

| Entry | Starting Materials | Product | Yield (%) |

| 1 | 2-Chloro-5-methylaniline, Methylthio-2-propanone | 2,4-Dimethyl-7-chloroindole | 36 |

| 2 | 2-Benzyloxyaniline, Keto-thioether | 7-Benzyloxyindole | 23 (overall) |

| 3 | N-methylaniline, Methylthioacetone | 1,2-Dimethyl-3-methylthioindole | 36[7] |

-

N-Chlorination: Dissolve the substituted aniline (1 equivalent) in a suitable solvent like dichloromethane (B109758) at -78°C. Add tert-butyl hypochlorite (B82951) (1 equivalent) dropwise and stir for a short period.

-

Sulfonium Salt Formation: To the same reaction mixture at -78°C, add the α-alkylthioketone (1 equivalent) and stir for approximately 1 hour.

-

Rearrangement and Cyclization: Add triethylamine (B128534) (1 equivalent) to the cold solution and allow the reaction to warm to room temperature. The base induces a[1][11]-sigmatropic rearrangement followed by spontaneous condensation to form the 3-thiomethylindole.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

-

(Optional) Desulfurization: The 3-thiomethyl group can be removed by treating the product with Raney nickel to yield the corresponding 3-H-indole.

Modern Transition-Metal Catalyzed Indole Synthesis

Modern synthetic methods often employ transition metal catalysts, such as palladium, to construct the indole scaffold with high efficiency and functional group tolerance. These methods provide access to complex indole derivatives that are often difficult to prepare using classical approaches.

Palladium-Catalyzed Synthesis from o-Alkynylanilines

A powerful modern strategy for indole synthesis involves the palladium-catalyzed cyclization of o-alkynylanilines. This approach can be coupled with other reactions, such as cross-coupling with arylsiloxanes or aryl boronic esters, to generate highly substituted indoles in a single step.

| Entry | Starting Materials | Catalyst System | Solvent | Conditions | Product | Yield (%) |

| 1 | N,N-dimethyl-o-alkynylanilines, Arylsiloxanes | [Pd(OAc)₂], Ag₂O | Not specified | Not specified | 2,3-Diaryl-N-methylindoles | 26-88[1] |

| 2 | o-Alkynylanilines, Aryl pinacol (B44631) boronic esters | Palladium catalyst | Not specified | Not specified | 2,3-Diaryl-N-methylindoles | Moderate to good[5] |

Note: This is a general procedure based on the reaction of o-alkynylanilines with aryl boronic esters.

-

To a reaction vessel, add the o-alkynylaniline (1 equivalent), the aryl pinacol boronic ester (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a phosphine (B1218219) ligand, 10 mol%).

-

Add a base, such as K₂CO₃ (2 equivalents), and a solvent, for example, dioxane or toluene.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100°C.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to afford the 2,3-diaryl-N-methylindole.

Indole Derivatives in Drug Development: Signaling Pathways

Functionalized indole derivatives are of significant interest in drug development due to their ability to modulate the activity of various biological targets.

Indole Derivatives as Serotonin (B10506) Receptor Agonists

Many indole derivatives act as agonists at serotonin (5-HT) receptors, particularly the 5-HT1A subtype. These receptors are implicated in a range of neurological processes, and their modulation is a key strategy in the treatment of depression and anxiety.

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist (such as an indole derivative), initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Indole Derivatives as Anticancer Agents: Tubulin Polymerization Inhibitors

A significant number of indole-based compounds have been developed as anticancer agents that target tubulin, the protein subunit of microtubules. By interfering with microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

Indole derivatives can bind to the colchicine-binding site on β-tubulin. This binding event disrupts the formation of the microtubule polymer from αβ-tubulin heterodimers, leading to a breakdown of the mitotic spindle and ultimately, cell death.

References

- 1. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. mdpi.com [mdpi.com]

- 4. Palladium-Catalyzed Synthesis of 2,3-DiarylâNâmethylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 7. revistadechimie.ro [revistadechimie.ro]

- 8. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate [mdpi.com]

- 9. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Synthesis of 2,3-Diaryl- N-methylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of Novel Azidoindole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of an azido (B1232118) (-N3) group to the indole ring system creates novel chemical entities—azidoindoles—with the potential for unique pharmacological profiles. The azide (B81097) moiety can act as a versatile functional handle for further chemical modifications, a photolabile group for target identification, or as a pharmacophore itself, contributing to the compound's biological activity. This technical guide provides an in-depth overview of the emerging biological activities of novel azidoindole compounds, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways they modulate.

Biological Activities of Novel Azidoindole Compounds

Recent research has highlighted the potential of azidoindole derivatives in several therapeutic areas, including oncology, infectious diseases, and neurology. The biological activity is often contingent on the position of the azido group on the indole ring and the nature of other substituents.

Anticancer Activity

Azidoindole derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative Azidoindole Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| AZI-001 | 3-azido-2-phenyl-1H-indole | MCF-7 (Breast) | 5.2 | Fictional Example |

| HCT116 (Colon) | 7.8 | Fictional Example | ||

| AZI-002 | 5-azido-1H-indole-2-carboxylic acid | A549 (Lung) | 12.5 | Fictional Example |

| HeLa (Cervical) | 9.1 | Fictional Example | ||

| AZI-003 | 2-(4-azidophenyl)-1H-indole | PC-3 (Prostate) | 3.7 | Fictional Example |

| K562 (Leukemia) | 4.5 | Fictional Example |

Note: The data presented in this table is representative and for illustrative purposes. Actual IC50 values will vary depending on the specific compound and experimental conditions.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Azidoindole compounds have shown encouraging activity against various bacterial and fungal strains. Their mechanism of action is thought to involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with microbial signaling pathways.

Table 2: Antimicrobial Activity of Representative Azidoindole Derivatives

| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |

| AZI-101 | 3-azido-1H-indole | Staphylococcus aureus | 16 | Fictional Example |

| Escherichia coli | 32 | Fictional Example | ||

| AZI-102 | 6-azido-2-methyl-1H-indole | Candida albicans | 8 | Fictional Example |

| Aspergillus niger | 16 | Fictional Example | ||

| AZI-103 | 5-azidoindole-3-carboxamide | Pseudomonas aeruginosa | 64 | Fictional Example |

Note: The data presented in this table is representative and for illustrative purposes. Actual MIC values will vary depending on the specific compound and microbial strain.

Antiviral Activity

Several indole derivatives have been investigated for their antiviral properties, and the introduction of an azido group can enhance this activity. Azidoindoles may interfere with viral entry, replication, or the function of viral enzymes, making them potential candidates for the development of new antiviral therapies.

Table 3: Antiviral Activity of Representative Azidoindole Derivatives

| Compound ID | Structure | Virus | EC50 (µM) | Reference |

| AZI-201 | 3-azido-1-benzyl-1H-indole | Influenza A (H1N1) | 8.9 | Fictional Example |

| AZI-202 | 5-azido-1H-indole-3-carbaldehyde | Herpes Simplex Virus 1 (HSV-1) | 15.2 | Fictional Example |

| AZI-203 | 2-(azidomethyl)-1H-indole | Human Immunodeficiency Virus (HIV-1) | 5.7 | Fictional Example |

Note: The data presented in this table is representative and for illustrative purposes. Actual EC50 values will vary depending on the specific compound and viral strain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of novel azidoindole compounds.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the azidoindole compounds in culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: Workflow for determining the in vitro cytotoxicity of azidoindole compounds using the MTT assay.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Treat cells with the azidoindole compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways by azidoindole compounds. Here, we focus on the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control (e.g., β-actin).

-

Signaling Pathways Modulated by Azidoindoles

The anticancer activity of many indole derivatives, and by extension, azidoindoles, is often attributed to their ability to modulate key signaling pathways that regulate cell growth, proliferation, and apoptosis.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Some indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by azidoindole compounds.

The Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. Azidoindoles can induce apoptosis by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.

Caption: The intrinsic apoptosis pathway and its modulation by azidoindole compounds.

Conclusion and Future Directions

Novel azidoindole compounds represent a promising class of molecules with diverse biological activities. Their potential as anticancer, antimicrobial, and antiviral agents warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore the therapeutic potential of these compounds. Future research should focus on synthesizing and screening a wider range of azidoindole derivatives to establish clear structure-activity relationships, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models. The versatility of the azido group also opens up avenues for the development of azidoindole-based probes for chemical biology and drug discovery applications.

Methodological & Application

Application Notes and Protocols for 4-Azido-1H-indole in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Azido-1H-indole in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and its functionalization at the 4-position via a stable triazole linkage opens new avenues for the synthesis of novel drug candidates, biological probes, and functionalized materials.

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation and drug discovery.[3][4] this compound serves as a valuable building block, allowing for the introduction of the indole moiety into diverse molecular architectures. The resulting triazole-linked indole conjugates are of significant interest due to the biological activities associated with both the indole and triazole rings.

Synthesis of this compound

The preparation of this compound can be achieved from commercially available 4-nitroindole (B16737) through a two-step process involving reduction of the nitro group to form 4-amino-1H-indole, followed by diazotization and azidation.

dot

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitroindole

-

Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl₂)

-

Ethanol (B145695) or Ethyl Acetate

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium azide (NaN₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

Step 1: Synthesis of 4-Amino-1H-indole

-

Dissolve 4-nitroindole in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

-

Alternatively, the reduction can be performed using SnCl₂ in ethanol at reflux.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The crude 4-amino-1H-indole can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound

-

Dissolve 4-amino-1H-indole in a mixture of water and concentrated HCl at 0 °C.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, dissolve sodium azide in water and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This compound can be reacted with a variety of terminal alkynes to generate 1,4-disubstituted 1,2,3-triazoles. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent.

dot

Caption: General workflow for CuAAC with this compound.